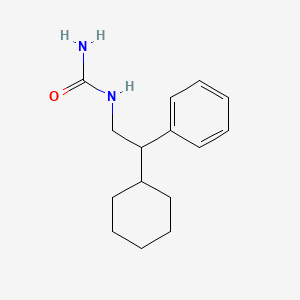
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one, commonly known as Ro 15-1788, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the brain. Ro 15-1788 has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
Ro 15-1788 works by binding to the benzodiazepine site on the GABA-A receptor, which is a specific binding site for benzodiazepines and related drugs. By binding to this site, Ro 15-1788 can block the effects of GABA on the receptor, which leads to a decrease in the inhibitory effects of GABA on neuronal activity. This can have a number of different effects on the brain, depending on the specific brain region and the type of neurons involved.
Biochemical and Physiological Effects:
Ro 15-1788 has a number of different biochemical and physiological effects, which have been studied in a variety of experimental systems. For example, Ro 15-1788 has been found to increase the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward and motivation. This effect has been linked to the ability of Ro 15-1788 to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro 15-1788 has a number of advantages for use in laboratory experiments. It is a highly selective antagonist of the GABA-A receptor, which means that it can be used to study the effects of GABA specifically on this receptor. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for researchers. However, there are also some limitations to the use of Ro 15-1788 in laboratory experiments. For example, it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of different future directions for research on Ro 15-1788. One area of interest is the role of the GABA-A receptor in anxiety and depression, and how Ro 15-1788 can be used to study this. Another area of interest is the potential use of Ro 15-1788 as a therapeutic agent for addiction and other psychiatric disorders. Finally, there is also interest in developing new compounds that are similar to Ro 15-1788 but with improved properties, such as increased selectivity for the GABA-A receptor or reduced off-target effects.
Métodos De Síntesis
Ro 15-1788 can be synthesized using a number of different methods, but the most commonly used method involves the reaction of 2,6,6-trimethyl-4-piperidone with 2,2,2-trichloroethyl chloroformate. This reaction produces Ro 15-1788 as a white crystalline powder, which can be further purified using recrystallization.
Aplicaciones Científicas De Investigación
Ro 15-1788 has been used extensively in scientific research, particularly in the field of neuroscience. It is a selective antagonist of the GABA-A receptor, which means that it can block the effects of GABA on this receptor. This property has been used to study the role of the GABA-A receptor in a variety of physiological and pathological processes, including anxiety, addiction, and epilepsy.
Propiedades
IUPAC Name |
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-5,7-dihydro-1H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO/c1-7-8(4-13(14,15)16)11-9(17-7)5-12(2,3)6-10(11)18/h17H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKBGRFKHOIBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![2-(benzyloxy)-5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B5291640.png)
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)